molecular formula C18H13Cl2N3OS B12199803 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide

5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide

Cat. No.: B12199803
M. Wt: 390.3 g/mol
InChI Key: SLBIVLLLSZJMAU-UHFFFAOYSA-N
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Description

5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is a chemical compound with the molecular formula C18H13Cl2N3OS It is known for its unique structure, which includes a pyrimidine ring substituted with a phenyl group, a carboxamide group, and a sulfanyl group attached to a chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached using a thiol reagent under suitable conditions.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide
  • 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide
  • 5-chloro-2-[(4-bromobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide

Uniqueness

5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and sulfanyl groups enhances its reactivity and potential for diverse applications compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H13Cl2N3OS

Molecular Weight

390.3 g/mol

IUPAC Name

5-chloro-2-[(4-chlorophenyl)methylsulfanyl]-N-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H13Cl2N3OS/c19-13-8-6-12(7-9-13)11-25-18-21-10-15(20)16(23-18)17(24)22-14-4-2-1-3-5-14/h1-10H,11H2,(H,22,24)

InChI Key

SLBIVLLLSZJMAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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